4-ethoxy-3-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide
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Overview
Description
4-ethoxy-3-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group. This can be achieved using chlorosulfonic acid followed by amination with an appropriate amine.
Introduction of the Ethoxy and Fluoro Groups: The ethoxy and fluoro substituents are introduced through electrophilic aromatic substitution reactions. Ethylation can be performed using ethyl iodide in the presence of a strong base, while fluorination can be achieved using a fluorinating agent such as N-fluorobenzenesulfonimide.
Attachment of the Hydroxy-Methyl-Phenylbutyl Side Chain: The final step involves the attachment of the hydroxy-methyl-phenylbutyl side chain through a nucleophilic substitution reaction. This can be done by reacting the intermediate with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol, potassium fluoride in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-ethoxy-3-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication. Additionally, the compound’s unique substituents may interact with other biological pathways, contributing to its overall pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-3-fluorobenzene-1-sulfonamide: Lacks the hydroxy-methyl-phenylbutyl side chain, resulting in different biological activity.
N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide: Lacks the ethoxy and fluoro substituents, affecting its chemical reactivity and pharmacological properties.
4-ethoxy-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide: Lacks the fluoro substituent, which may alter its interaction with biological targets.
Uniqueness
The presence of the ethoxy, fluoro, and hydroxy-methyl-phenylbutyl groups in 4-ethoxy-3-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzene-1-sulfonamide imparts unique chemical and biological properties. These substituents can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO4S/c1-3-25-18-10-9-16(13-17(18)20)26(23,24)21-14-19(2,22)12-11-15-7-5-4-6-8-15/h4-10,13,21-22H,3,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKFMYIIHVFBHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(CCC2=CC=CC=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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